
2,6-Difluoro-4-(3-pyrrolidinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-4-(3-pyrrolidinyl)pyridine is a fluorinated pyridine derivative that contains a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in the pyridine ring enhances its chemical stability and biological activity, making it a valuable scaffold for drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(3-pyrrolidinyl)pyridine can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine using aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) can yield 2,6-difluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using advanced fluorinating agents and catalysts. The choice of reagents and reaction conditions is optimized to achieve high yields and purity of the desired product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-4-(3-pyrrolidinyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds with enhanced biological activities .
Aplicaciones Científicas De Investigación
2,6-Difluoro-4-(3-pyrrolidinyl)pyridine has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for designing novel drugs with potential therapeutic effects against various diseases.
Biological Studies: The compound is used in studying the structure-activity relationships (SAR) of fluorinated pyridine derivatives and their interactions with biological targets.
Chemical Synthesis: It is employed as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: The compound’s unique properties make it suitable for developing advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-4-(3-pyrrolidinyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to modulation of their activity. The pyrrolidine ring contributes to the compound’s stereochemistry and three-dimensional structure, which can influence its biological profile and interactions with enantioselective proteins .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties but lacking the pyrrolidine ring.
3-Fluoropyridine: Another fluorinated pyridine with a single fluorine atom, used in various chemical and biological applications.
Pyrrolidine-2-one: A pyrrolidine derivative with different functional groups, used in medicinal chemistry.
Uniqueness
2,6-Difluoro-4-(3-pyrrolidinyl)pyridine is unique due to the combination of fluorine atoms and the pyrrolidine ring, which enhances its chemical stability, biological activity, and potential as a drug scaffold. The presence of both fluorine and pyrrolidine moieties allows for greater structural diversity and improved pharmacokinetic properties compared to simpler fluorinated pyridines .
Propiedades
Fórmula molecular |
C9H10F2N2 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
2,6-difluoro-4-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H10F2N2/c10-8-3-7(4-9(11)13-8)6-1-2-12-5-6/h3-4,6,12H,1-2,5H2 |
Clave InChI |
OSLRVALHUZUWFG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=CC(=NC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


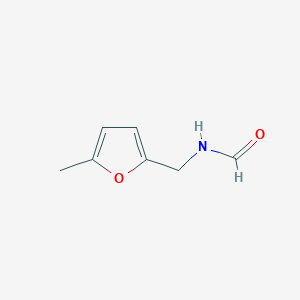
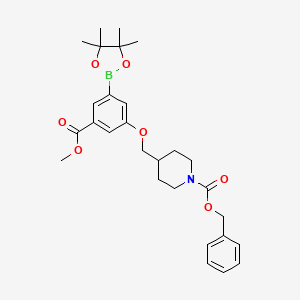
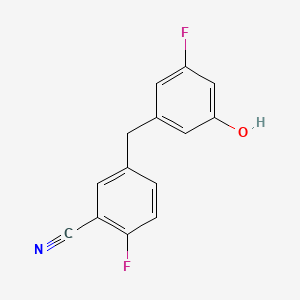
![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
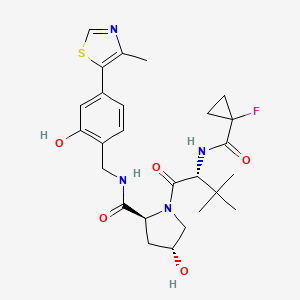
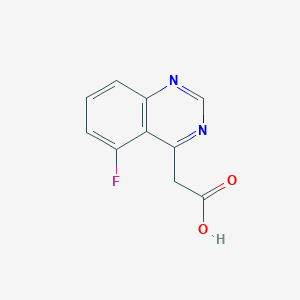




![2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B13714166.png)
![5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13714184.png)


